(2E)-2-[(PHENYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
Description
Properties
IUPAC Name |
2-(phenyliminomethyl)-1-benzothiophen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-15-12-8-4-5-9-13(12)18-14(15)10-16-11-6-2-1-3-7-11/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQIPAZJJFCVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(PHENYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of a benzothiophene derivative with a phenylamine derivative under specific reaction conditions. The reaction often requires the use of a catalyst and may be carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structure can be modified to create probes for various biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for further investigation as a therapeutic agent.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which (2E)-2-[(PHENYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Differences
The target compound features a benzothiophen-3-one core, whereas analogs such as 3,6-dihydro-2H-1,3-thiazine-2-thiones (e.g., compounds 1e, 1f, 1g, 1h in ) have a sulfur-containing thiazine ring fused to a thiocarbonyl group. Key distinctions include:
- Aromaticity : Benzothiophen-3-one is fully aromatic, enabling resonance stabilization, while thiazine-thiones exhibit partial conjugation with sulfur atoms.
- Electrophilicity : The ketone in benzothiophen-3-one increases electrophilicity at C3, whereas the thiocarbonyl group in thiazine-thiones enhances reactivity at the sulfur center.
Substituent Effects
The target’s phenylimino group contrasts with the aryl and trifluoromethyl substituents in analogs, which modulate electronic and steric profiles. For example, the -CF₃ group in 1h increases electrophilicity, while -OMe in 1g enhances electron density .
Spectral Data Comparison
NMR Spectroscopy:
- Target Compound : Expected signals include a deshielded imine proton (δ ~8–9 ppm) and aromatic protons (δ ~6.5–7.5 ppm).
- Analogues : Thiazine-thiones show broad singlets for NH protons (δ ~9.0–9.1 ppm) and distinct thiocarbonyl-coupled protons (e.g., 1h: δ 5.44 ppm for CH₂) .
High-Resolution Mass Spectrometry (HRMS):
| Compound | Observed [MH+] | Calculated [MH+] | Deviation (ppm) |
|---|---|---|---|
| 1e () | 326.1020 | 326.1032 | -3.7 |
| 1h () | 382.0515 | 382.0542 | -7.1 |
The target compound’s HRMS would likely align closely with its molecular formula (C₁₅H₁₁NOS), with deviations <5 ppm confirming purity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2E)-2-[(phenylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one, and how can purity be validated?
- Methodology :
- Synthesis : Utilize a condensation reaction between 2,3-dihydro-1-benzothiophen-3-one and phenylhydrazine under acidic conditions (e.g., acetic acid) to form the Schiff base. Optimize reaction temperature (60–80°C) and time (4–6 hours) to enhance yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -NMR (aromatic protons at δ 7.2–8.1 ppm, imine proton at δ 8.3–8.5 ppm) and IR (C=N stretch at ~1600 cm) .
Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?
- Methodology :
- Data Collection : Perform single-crystal X-ray diffraction (SCXRD) at 100 K using a Mo-Kα source.
- Structure Solution : Use SHELXT ( ) for automated space-group determination and initial phase estimation.
- Refinement : Refine with SHELXL ( ) to optimize bond lengths, angles, and displacement parameters. Validate using OLEX2 ( ) for graphical representation and R-factor analysis (target ) .
Q. What spectroscopic techniques are critical for characterizing the electronic properties of this compound?
- Methodology :
- UV-Vis Spectroscopy : Analyze π→π* and n→π* transitions in DMSO (λ ~300–400 nm) to assess conjugation.
- Fluorescence Spectroscopy : Measure emission spectra (excitation at 350 nm) to evaluate potential as a fluorophore.
- Cyclic Voltammetry : Determine redox behavior (e.g., oxidation of the benzothiophene ring) in acetonitrile with a Ag/AgCl reference electrode .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodology :
- DFT Calculations : Use B3LYP/6-31G * ( ) to map frontier molecular orbitals (HOMO/LUMO). A high LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack at the imine group.
- Molecular Electrostatic Potential (MEP) : Identify electron-deficient regions (e.g., imine nitrogen) for electrophilic substitution pathways.
- Transition-State Modeling : Apply Gaussian 09 to simulate reaction pathways (e.g., Michael addition) and activation energies .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- In Vitro–In Vivo Correlation (IVIVC) : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to explain discrepancies.
- Dose Optimization : Conduct pharmacokinetic studies (e.g., plasma concentration vs. time profiles in rodents) to identify bioavailability limitations.
- Target Validation : Use CRISPR-Cas9 knockout models to confirm mechanism of action (e.g., inhibition of COX-2 for anti-inflammatory activity) .
Q. How can regioselectivity challenges during derivatization of the benzothiophene core be addressed?
- Methodology :
- Protecting Groups : Temporarily block the imine nitrogen with Boc (tert-butyloxycarbonyl) to direct electrophiles to the benzothiophene ring.
- Catalytic Control : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)/ligand systems) for selective functionalization at the 5-position.
- Kinetic vs. Thermodynamic Analysis : Monitor reaction intermediates via LC-MS to favor desired products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
